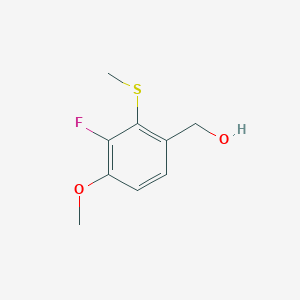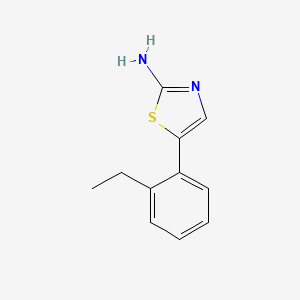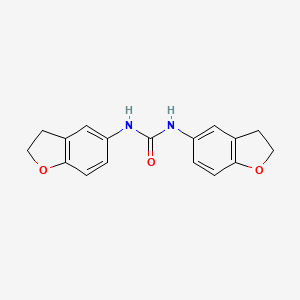
5-(Benzyloxy)-6-methylpicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-6-methylpicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by a benzyloxy group attached to the fifth position and a methyl group attached to the sixth position of the picolinic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-methylpicolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpicolinic acid and benzyl alcohol.
Reaction Conditions: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves the reaction of 6-methylpicolinic acid with benzyl alcohol in the presence of a suitable base such as sodium hydroxide or potassium carbonate.
Catalysts: The reaction may be catalyzed by a phase transfer catalyst to enhance the reaction rate and yield.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Systems: Continuous flow systems may be employed to ensure a consistent and high-yield production process.
Automated Purification: Automated purification systems such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzyloxy)-6-methylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted picolinic acid derivatives.
Applications De Recherche Scientifique
5-(Benzyloxy)-6-methylpicolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-6-methylpicolinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylpicolinic Acid: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.
5-Benzyloxy-2-methylpyridine: Similar structure but different position of the methyl group.
5-(Methoxy)-6-methylpicolinic Acid: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
5-(Benzyloxy)-6-methylpicolinic acid is unique due to the presence of both the benzyloxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C14H13NO3 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
6-methyl-5-phenylmethoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-10-13(8-7-12(15-10)14(16)17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) |
Clé InChI |
MPRYYHFSDKRNCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)C(=O)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



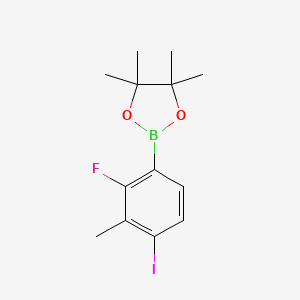

![Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B14026412.png)
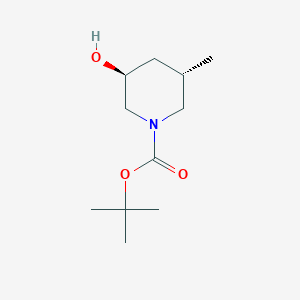

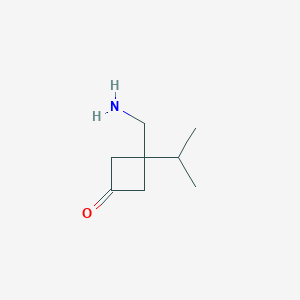
![tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbamate](/img/structure/B14026440.png)
